molecular formula C22H17ClN2O3 B2708100 (E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide CAS No. 1251711-60-0

(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide

Cat. No. B2708100
CAS RN: 1251711-60-0
M. Wt: 392.84
InChI Key: AKVLMJICKPNHQU-CSKARUKUSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and its potential to interact with biological systems in a variety of ways. In

Scientific Research Applications

Acrylamide-Based Compounds in Cancer Research

Acrylamide derivatives have been extensively studied for their potential therapeutic applications, particularly in cancer research. For example, the synthesis of focused compound libraries, including acrylamide analogues, has led to the identification of new lead compounds with improved cytotoxicity against various cancer cell lines. Such studies highlight the broad spectrum of growth inhibition potential of acrylamide derivatives, suggesting that "(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide" could be explored for similar bioactivities. The exploration of acrylamide derivatives with different substituents has shown significant potency enhancements in cytotoxic activities, indicating the valuable role of structural diversity in developing anticancer agents (Tarleton et al., 2013).

Acrylamide in Protein Studies

Acrylamide is known for its efficient quenching properties of tryptophanyl fluorescence in proteins, providing a method to study the exposure of tryptophan residues. This property can be utilized in research focusing on protein structure and dynamics, where acrylamide analogues might serve as tools for probing protein conformations and interactions. The ability to discriminate the degree of exposure of tryptophan residues in proteins through fluorescence quenching studies offers a nuanced approach to understanding protein structure and function, thereby opening avenues for the application of acrylamide derivatives in biochemical research (Eftink & Ghiron, 1976).

Acrylamide Derivatives in Material Science

Acrylamide compounds have also found applications in material science, such as the development of antibacterial and antifouling coatings. The incorporation of acrylamide derivatives into polymers has led to the synthesis of materials with specific functional properties, including self-polishing and antifouling performance. This suggests the potential for "(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide" to be investigated for similar applications, particularly in the development of new materials with desired surface properties and biological activity (Chunhua et al., 2020).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-18-5-2-1-4-15(18)8-10-21(26)24-17-9-7-16-11-12-25(19(16)14-17)22(27)20-6-3-13-28-20/h1-10,13-14H,11-12H2,(H,24,26)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVLMJICKPNHQU-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide

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